5-Fluoro-2-(pyrrolidin-1-yl)pyridine
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Overview
Description
5-Fluoro-2-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11FN2 It is a fluorinated pyridine derivative, where a pyrrolidine ring is attached to the pyridine ring at the 2-position, and a fluorine atom is attached at the 5-position
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives, including this compound, are known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring, such as this one, are known to have a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules, such as nitrogen in the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Action Environment
It is known that the physicochemical properties of compounds with a pyrrolidine ring can be modified to improve their physical, biological, and environmental properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and pyrrolidine.
Nucleophilic Substitution: Pyrrolidine is reacted with 2-chloropyridine in the presence of a base such as potassium carbonate (K2CO3) to form 2-(pyrrolidin-1-yl)pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(pyrrolidin-1-yl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Scientific Research Applications
5-Fluoro-2-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: It is utilized in the development of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe in biological assays to study receptor-ligand interactions.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Lacks the fluorine atom, resulting in different chemical properties and biological activities.
5-Chloro-2-(pyrrolidin-1-yl)pyridine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-(Piperidin-1-yl)pyridine: The pyrrolidine ring is replaced with a piperidine ring, affecting the compound’s steric and electronic properties.
Uniqueness
5-Fluoro-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This enhances its reactivity and makes it a valuable intermediate in the synthesis of various bioactive compounds.
Properties
IUPAC Name |
5-fluoro-2-pyrrolidin-1-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWUHBJFPTXYGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693203 |
Source
|
Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287217-79-1 |
Source
|
Record name | 5-Fluoro-2-(pyrrolidin-1-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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